molecular formula C15H18N2O2S B2842019 Tert-butyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate CAS No. 2287311-54-8

Tert-butyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate

Cat. No. B2842019
CAS RN: 2287311-54-8
M. Wt: 290.38
InChI Key: ZNBQRMWYAYUHFY-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole. 2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects . They are considered promising scaffolds in medicinal chemistry and drug discovery research .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can vary widely depending on the specific compound and conditions. For example, tert-butyl acetate can be used to convert aromatic nitriles to the corresponding N-tert-butylamides catalyzed by sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Tert-butyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate” would depend on its specific structure. For example, tert-butyl acetate is a colorless flammable liquid with a camphor- or blueberry-like smell .

Safety And Hazards

The safety and hazards associated with a compound would depend on its specific properties. For example, tert-butyl acetate is flammable and can cause serious eye damage .

Future Directions

The future directions for research on 2-aminothiazole derivatives could include further investigation into their various biological activities and the development of new synthetic methods .

properties

IUPAC Name

tert-butyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)19-12(18)9-11-13(17-14(16)20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBQRMWYAYUHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate

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